N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
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Description
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets . These targets often play crucial roles in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . These interactions can lead to changes in the activity of the target, ultimately influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can lead to changes in cellular function and behavior .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide . These factors can include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment .
Properties
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-4-10-24-19-15(12-14-8-5-7-13(2)17(14)21-19)18(23-24)22-20(25)16-9-6-11-26-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKPMWXRCBEYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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